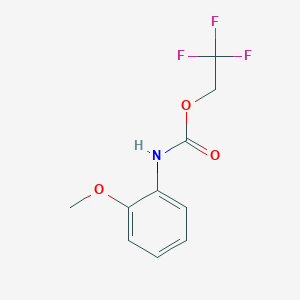

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate” is a chemical compound with the CAS Number: 923237-78-9. It has a molecular weight of 249.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO3/c1-16-8-5-3-2-4-7(8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Facile Preparation and Superior Aryne Precursors : A study by Ganta and Snowden (2007) demonstrated the effective use of 2-iodo-3-methoxyphenyl triflate, closely related to 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, in nonpolar solvents for arynes preparation. This research highlights its potential in systematic preparation of various phenyl triflates through directed ortho-lithiation-iodination-decarbamation sequences (Ganta & Snowden, 2007).

Directed Lithiation and Synthetic Applications : Smith, El‐Hiti, and Alshammari (2013) explored the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. Their work focused on the formation of high-yield substituted products, showing the chemical versatility of such compounds in synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Ring Closure Reaction Studies : Hanusek et al. (2006) conducted studies on the kinetics of methoxide ion-catalyzed reactions of phenyl N-(2-thiocarbamoylphenyl)carbamates, related to 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate. This study provides insights into the reaction mechanisms and potential applications in chemical syntheses (Hanusek et al., 2006).

Applications in Medicinal Chemistry

- Prodrug Synthesis for Anti-Pneumocystis Activity : Rahmathullah et al. (1999) synthesized carbamate analogues, including 2,2,2-trichloroethoxycarbonyl carbamates, showing anti-Pneumocystis carinii activity. This research underscores the potential of such compounds in medicinal chemistry for developing prodrugs (Rahmathullah et al., 1999).

Safety And Hazards

The compound is considered hazardous and precautions should be taken when handling it. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-8-5-3-2-4-7(8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJPILRLKDZPEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)

![N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2354940.png)

![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)